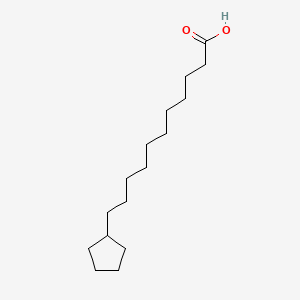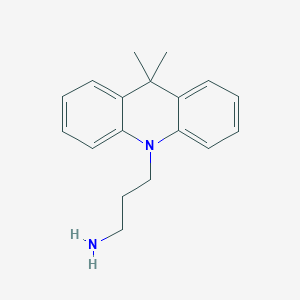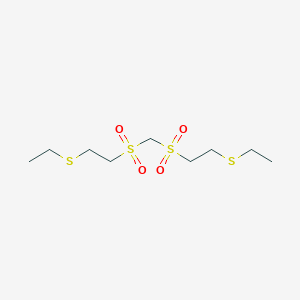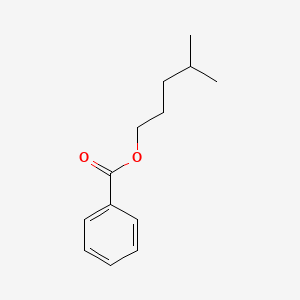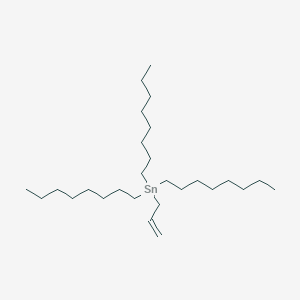
Trioctyl(prop-2-EN-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioctyl(prop-2-EN-1-YL)stannane: is an organotin compound with the chemical formula C24H50Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trioctyl(prop-2-EN-1-YL)stannane can be synthesized through the reaction of allyl chloride with trioctyltin hydride in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Trioctyl(prop-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It participates in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry: Trioctyl(prop-2-EN-1-YL)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a method for forming carbon-carbon bonds .
Biology and Medicine: In biological research, organotin compounds like this compound are studied for their potential use as antifungal and antibacterial agents. They are also investigated for their role in inhibiting certain enzymes .
Industry: Industrially, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the synthesis of other organotin compounds that have applications in various fields .
Mécanisme D'action
The mechanism by which Trioctyl(prop-2-EN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom facilitates the formation of carbon-tin bonds, which can then be used to form carbon-carbon bonds through coupling reactions. In biological systems, the tin atom can interact with enzymes and other proteins, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
- Tributyl(prop-2-EN-1-YL)stannane
- Triphenyl(prop-2-EN-1-YL)stannane
- Trioctyl(prop-1-EN-1-YL)stannane
Uniqueness: Trioctyl(prop-2-EN-1-YL)stannane is unique due to its specific structure, which includes three octyl groups and an allyl group bonded to tin. This structure imparts specific reactivity and properties that make it suitable for certain applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
2319-37-1 |
|---|---|
Formule moléculaire |
C27H56Sn |
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
trioctyl(prop-2-enyl)stannane |
InChI |
InChI=1S/3C8H17.C3H5.Sn/c3*1-3-5-7-8-6-4-2;1-3-2;/h3*1,3-8H2,2H3;3H,1-2H2; |
Clé InChI |
ISXDHNDSMUGOFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


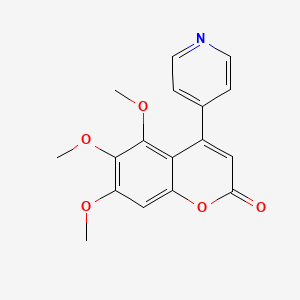


![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
